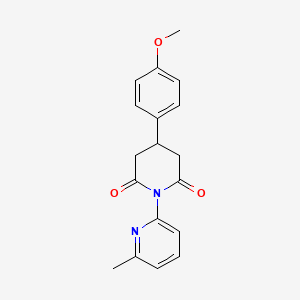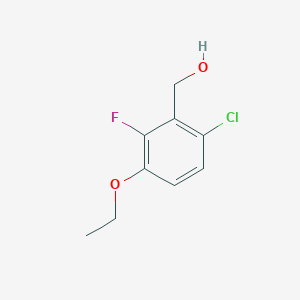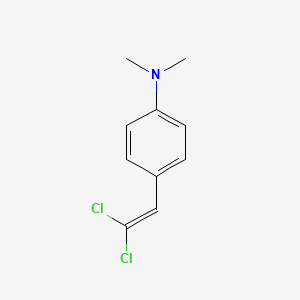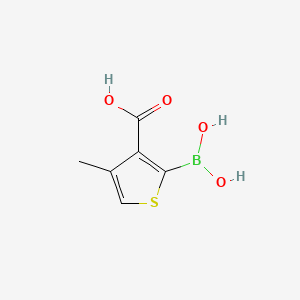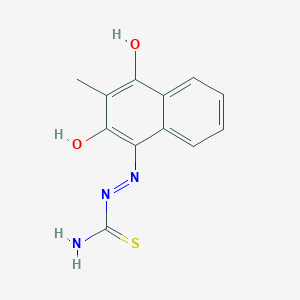
1-(4-pyrimidinyl)-4-Piperidinecarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-pyrimidinyl)-4-Piperidinecarboxaldehyde is a heterocyclic compound that features a pyrimidine ring attached to a piperidine ring with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-pyrimidinyl)-4-Piperidinecarboxaldehyde typically involves the reaction of 4-pyrimidinyl derivatives with piperidine under controlled conditions. One common method includes the use of pyrimidine-4-carboxaldehyde as a starting material, which is then reacted with piperidine in the presence of a suitable catalyst to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-pyrimidinyl)-4-Piperidinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
1-(4-pyrimidinyl)-4-Piperidinecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-pyrimidinyl)-4-Piperidinecarboxaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrimidine ring can interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Pyrimidine derivatives: Compounds like 2,4-dichloropyrimidine and 4-aminopyrimidine share structural similarities with 1-(4-pyrimidinyl)-4-Piperidinecarboxaldehyde.
Piperidine derivatives: Compounds such as 4-piperidone and 4-piperidinecarboxylic acid are structurally related.
Uniqueness: this compound is unique due to the presence of both a pyrimidine ring and a piperidine ring with an aldehyde functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H13N3O |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
1-pyrimidin-4-ylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C10H13N3O/c14-7-9-2-5-13(6-3-9)10-1-4-11-8-12-10/h1,4,7-9H,2-3,5-6H2 |
Clé InChI |
LHYKLDMBDILZSX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C=O)C2=NC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-butyl-N-[2-[2-[2-(dibutylamino)ethylsulfanyl]ethylsulfanyl]ethyl]butan-1-amine](/img/structure/B14019723.png)
